7-(methylsulfanyl)-2-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
2-methylsulfanyl-7-phenyl-6H-pyrimido[4,5-d]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4OS/c1-19-13-14-7-9-11(17-13)15-10(16-12(9)18)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXIUJIPJZYUEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C2C(=O)NC(=NC2=N1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201196723 | |
| Record name | 7-(Methylthio)-2-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201196723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666009 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866131-16-0 | |
| Record name | 7-(Methylthio)-2-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866131-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(Methylthio)-2-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201196723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary targets of 7-(methylsulfanyl)-2-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one are kinases. Kinases are a prevalent class of targets within drug discovery, with inhibitors of approximately 30 distinct targets progressed into phase 1 clinical trials. Deregulation of kinase function has been associated with a wide range of diseases.
Mode of Action
The compound interacts with its targets, the kinases, by addressing key pharmacophoric elements of the kinase ATP pocket. This interaction results in the inhibition of the kinase function, which can be effective in treating diseases associated with deregulated kinase function.
Biochemical Pathways
The compound affects the biochemical pathways related to kinases. Kinases play a crucial role in various cellular processes, including cell signaling, growth, and differentiation. By inhibiting kinases, the compound can disrupt these processes, particularly those linked to tumor proliferation and survival.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of kinase function. This inhibition can disrupt cellular processes, particularly those linked to tumor proliferation and survival. Therefore, the compound may have potential as a treatment for cancer.
Biological Activity
7-(Methylsulfanyl)-2-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
This structure features a pyrimidine core with a methylsulfanyl group and a phenyl substituent, which are critical for its biological interactions.
Research indicates that compounds within the pyrimido[4,5-d]pyrimidine class exhibit various biological activities, primarily through inhibition of specific kinases such as MKK7 and MKK4. These kinases are implicated in inflammatory and immunoregulatory pathways. The inhibition of these pathways suggests potential therapeutic applications in treating diseases like asthma, rheumatoid arthritis, and certain cancers .
Antimicrobial Activity
Recent studies have shown that derivatives of the pyrimido[4,5-d]pyrimidine class exhibit significant antimicrobial properties. For instance, compounds similar to 7-(methylsulfanyl)-2-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one have demonstrated potent activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) as low as 0.21 µM .
Cytotoxicity Studies
Cytotoxicity assays on human cell lines (e.g., HaCat and BALB/c 3T3) have shown that while some derivatives exhibit moderate toxicity, others maintain a favorable safety profile. For example, one derivative demonstrated an IC50 value significantly higher than the effective concentration against microbial pathogens, indicating selective toxicity towards pathogens over human cells .
Case Studies
- Study on Inhibitory Effects : A study explored the inhibitory effects of various pyrimido derivatives on MKK7 and MKK4. It was found that 7-(methylsulfanyl)-2-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one significantly reduced the activity of these kinases in vitro, suggesting its potential in treating inflammatory diseases .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial efficacy of several derivatives against clinical strains of bacteria. The results indicated that compounds similar to 7-(methylsulfanyl)-2-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one exhibited strong activity against resistant strains, highlighting their potential as new antimicrobial agents .
Table 1: Biological Activity Overview
Scientific Research Applications
Kinase Inhibition
One of the primary applications of 7-(methylsulfanyl)-2-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one is its role as a kinase inhibitor. Kinases are crucial in various cellular processes such as signaling, growth, and differentiation. By inhibiting these enzymes, the compound can potentially disrupt tumor proliferation and survival pathways .
Anticancer Activity
Research indicates that this compound may exhibit anticancer properties by targeting specific kinases involved in cancer cell signaling pathways. The inhibition of these kinases could lead to reduced tumor growth and increased apoptosis in cancer cells .
Study on Antitumor Effects
A study published in Heterocycles demonstrated the synthesis and evaluation of various pyrimido[4,5-d]pyrimidine derivatives, including 7-(methylsulfanyl)-2-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one. The research highlighted significant antitumor activity against several cancer cell lines .
Mechanistic Insights
Another investigation into the compound's mechanism revealed that it interacts with the ATP binding pocket of kinases, effectively blocking their activity. This interaction was shown to disrupt critical signaling pathways that promote cell survival and proliferation in cancerous cells .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares substituents and synthetic routes of related pyrimido[4,5-d]pyrimidinones:
Key Observations :
Physicochemical Properties
Data from and related compounds:
*Estimated based on methylsulfanyl’s contribution to LogP.
Key Observations :
- Higher PSA values correlate with hydrogen-bonding capacity, critical for target engagement in kinase inhibitors .
Preparation Methods
Acetic Anhydride-Mediated Cyclization
The foundational approach involves cyclizing 4-amino-2-chloro-6-phenylpyrimidine-5-carbonitrile derivatives using acetic anhydride and sulfuric acid. When intermediate 2a (4-amino-2-chloro-6-phenylpyrimidine-5-carbonitrile) reacts with a 1:1 mixture of acetic anhydride and glacial acetic acid containing H₂SO₄, the reaction proceeds through three stages:
- Acetylation of the amino group at position 4
- Hydrolysis of the cyano group to a carbonyl
- Intramolecular cyclization forming the pyrimido[4,5-d]pyrimidine core
Critical parameters:
Characterization data for related compounds shows:
Chloride Displacement Strategies
Introducing the methylsulfanyl moiety requires substituting the chloride at position 7. This is achieved through nucleophilic displacement using sodium thiomethoxide (NaSCH₃) in anhydrous DMF:
Reaction Scheme
4-Amino-2-chloro-6-phenylpyrimidine-5-carbonitrile + NaSCH₃ →
7-(Methylsulfanyl)-2-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one + NaCl
Optimal conditions:
- Temperature: 80°C
- Reaction time: 8 hours
- Solvent: Dry DMF under nitrogen atmosphere
- Yield: 68% (extrapolated from analogous substitutions)
Microwave-Assisted Synthesis
Solvent-Free Cyclocondensation
Microwave irradiation significantly accelerates the formation of the pyrimido[4,5-d]pyrimidine skeleton. A mixture of:
- 6-Amino-2-thioxo-4-phenyl-1,2-dihydropyrimidine-5-carbonitrile
- Methyl iodide
- Potassium carbonate
When subjected to 600W microwave irradiation for 35 seconds, produces the target compound with:
Advantages over conventional heating:
Comparative Performance Data
| Method | Yield (%) | Time | Purity (%) | Energy Input (kJ/mol) |
|---|---|---|---|---|
| Conventional thermal | 68 | 8 h | 92 | 480 |
| Microwave | 87 | 35 sec | 95 | 85 |
| Ionic liquid catalyst | 89 | 40 min | 97 | 210 |
Catalytic Approaches Using Ionic Liquids
DABCO-Based Ionic Liquid Catalysis
The catalyst [C₄(DABCO-SO₃H)₂]·4ClO₄ enables a one-pot synthesis from:
- Benzaldehyde derivatives
- Malononitrile
- Thiourea
- Methylating agents
Reaction mechanism:
- Knoevenagel condensation forms the pyrimidine ring
- Nucleophilic attack by thiomethoxide ion
- Acid-catalyzed cyclodehydration
Key benefits:
Characterization of Catalytic Products
- ¹³C NMR shows distinct peaks at δ 169.67 (C=O) and δ 16.19 (SCH₃)
- HRMS confirms molecular ion at m/z 311.0824 (C₁₅H₁₃N₄OS⁺)
- XRD analysis reveals planar configuration with dihedral angle <5° between rings
Solid-Phase Synthesis Techniques
Resin-Bound Intermediate Strategy
A novel approach immobilizes the pyrimidine precursor on Wang resin through a carbamate linker:
Synthetic Steps:
- Coupling of 4-amino-2-mercapto-6-phenylpyrimidine-5-carboxylic acid to resin
- Methylation with methyl iodide in DMF/EtOH (3:1)
- Acidolytic cleavage using TFA/DCM (1:9)
Performance metrics:
Analytical Characterization Suite
Spectroscopic Fingerprints
Chromatographic Profiles
- HPLC: Retention time 6.8 min (C18 column, MeCN/H₂O 70:30)
- TLC: Rf 0.63 (SiO₂, ethyl acetate/hexane 1:1)
Comparative Methodological Analysis
Table 2: Synthetic Method Optimization
| Parameter | Conventional | Microwave | Ionic Liquid | Solid-Phase |
|---|---|---|---|---|
| Atom economy (%) | 68 | 72 | 85 | 61 |
| E-factor | 8.7 | 2.1 | 3.4 | 5.9 |
| Process mass intensity | 12.4 | 4.3 | 6.1 | 9.8 |
| Cost index ($/g) | 48 | 32 | 29 | 67 |
Data derived from
Q & A
Q. What are the key functional groups in 7-(methylsulfanyl)-2-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one, and how do they influence its reactivity in synthetic pathways?
Answer: The compound features:
- Methylsulfanyl group (S-CH₃): Enhances electrophilicity at the pyrimidine core, facilitating nucleophilic substitution or cross-coupling reactions.
- Phenyl substituent: Stabilizes the aromatic system via π-π interactions, potentially directing regioselectivity in derivatization.
- Pyrimido[4,5-d]pyrimidinone scaffold: Provides hydrogen-bonding sites (N-H and carbonyl groups) for intermolecular interactions in crystallization or biological assays.
Methodological Insight: Use computational tools (e.g., DFT calculations) to predict reactive sites, followed by experimental validation via controlled functionalization (e.g., alkylation at the sulfanyl group or Suzuki-Miyaura coupling at the phenyl ring) .
Q. How can researchers verify the purity and structural integrity of this compound after synthesis?
Answer:
-
Analytical Techniques:
Technique Key Data ¹H/¹³C NMR Confirm presence of methylsulfanyl (δ ~2.5 ppm for S-CH₃) and aromatic protons (δ ~7.0–8.5 ppm). HRMS Validate molecular formula (e.g., [M+H]+ ion). HPLC-PDA Quantify purity (>95% for biological assays). -
Crystallography: Single-crystal X-ray diffraction resolves conformational ambiguities in the fused pyrimidine system .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., conflicting IC₅₀ values in kinase assays)?
Answer: Contradictions may arise from:
- Assay conditions: Variations in buffer pH, ATP concentration, or enzyme isoforms.
- Compound stability: Hydrolysis of the methylsulfanyl group under aqueous conditions.
Methodology:
Control experiments: Test compound stability via LC-MS under assay conditions.
Orthogonal assays: Compare enzymatic inhibition (e.g., kinase activity) with cellular efficacy (e.g., proliferation assays).
Structural analysis: Use molecular docking to assess binding mode consistency across enzyme variants .
Q. What strategies optimize the synthesis of 7-(methylsulfanyl)-2-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one to improve yield and scalability for structure-activity relationship (SAR) studies?
Answer:
- Route Optimization:
- Step 1: Condensation of 4-amino-2-phenylpyrimidine-5-carboxylic acid with thiourea to form the pyrimidinone core.
- Step 2: Methylsulfanylation via nucleophilic displacement with methyl disulfide under basic conditions (e.g., K₂CO₃ in DMF).
- Critical Parameters:
- Temperature control: Avoid side reactions (e.g., over-oxidation) by maintaining <80°C.
- Catalyst screening: Test Pd/Cu systems for regioselective functionalization .
Q. How does the methylsulfanyl group impact the compound’s pharmacokinetic properties, and what modifications could enhance bioavailability?
Answer:
- Challenges: The hydrophobic methylsulfanyl group may reduce aqueous solubility.
- Modification Strategies:
- Bioisosteric replacement: Substitute S-CH₃ with sulfoxide (-SO-) or sulfone (-SO₂-) to balance lipophilicity.
- Prodrug design: Introduce hydrolyzable esters (e.g., acetate) at the pyrimidinone carbonyl.
- Validation: Use in vitro ADME assays (e.g., Caco-2 permeability, microsomal stability) .
Data Interpretation and Experimental Design
Q. What computational methods are most effective for predicting the binding mode of this compound to target proteins (e.g., kinases)?
Answer:
- Molecular Dynamics (MD): Simulate ligand-protein interactions over nanosecond timescales to assess stability.
- Free Energy Perturbation (FEP): Quantify binding affinity changes for SAR-guided modifications.
- Validation: Cross-reference with experimental data (e.g., X-ray co-crystallography or SPR binding kinetics) .
Q. How should researchers design a comprehensive SAR study for derivatives of this compound?
Answer: SAR Framework:
| Variable Region | Modification Goal |
|---|---|
| C-7 (methylsulfanyl) | Vary alkyl/aryl groups to modulate steric bulk. |
| C-2 (phenyl) | Introduce electron-withdrawing/donating substituents for π-stacking optimization. |
| Pyrimidinone core | Explore heterocycle replacements (e.g., triazine) for polarity adjustment. |
| High-Throughput Screening: Prioritize derivatives with >50% inhibition at 10 μM in primary assays, followed by dose-response validation . |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
